molecular formula C18H18N2O4S B3009517 4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952812-63-4

4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B3009517
CAS RN: 952812-63-4
M. Wt: 358.41
InChI Key: IQQOGIDBHXJKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as TPAQ, is a synthetic compound that has shown potential in the field of medicinal chemistry. It belongs to the class of quinoxaline derivatives and has been studied for its various biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives have been extensively studied for their diverse applications in organic chemistry and material science. Research by Dobiáš et al. (2017) demonstrated a switchable, highly regioselective synthesis method for these compounds, highlighting their significance in pharmaceutical and physical applications. The study presented a methodology to achieve different regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones, emphasizing the compounds' versatility in synthesis and potential for creating a wide range of derivatives with varied properties (Dobiáš, Ondruš, Addová, & Boháč, 2017).

Pharmaceutical Applications

In the realm of pharmaceutical research, Gupta et al. (2017) explored the iodine-catalyzed C-N bond formation to synthesize 3-aminoquinoxalinones under ambient conditions, offering a practical approach to accessing pharmaceutically active derivatives. This study opens pathways for developing new medicinal compounds utilizing the 3,4-dihydroquinoxalin-2(1H)-one scaffold, underlining its importance in drug discovery and development (Gupta, Deshmukh, & Jain, 2017).

Biological and Ecological Insights

The exploration of quinoxaline derivatives' biological and ecological roles has led to discoveries in natural herbicide models and the understanding of chemical defense mechanisms in plants. For example, the study on benzoxazinones, closely related to quinoxaline derivatives, by Macias et al. (2009) delves into their phytotoxic, antimicrobial, and antifeedant effects, highlighting the ecological significance of these compounds and their potential agricultural applications (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Material Science Applications

Quinoxaline derivatives have also found applications in material science, particularly in the development of fluorescent materials and organic semiconductors. For instance, the work by Srivastava, Singh, and Mishra (2016) on 1,8-naphthalimide-based compounds, which share structural similarities with quinoxaline derivatives, showcases the potential of these compounds in creating materials with unique photophysical properties. Their study on aggregation-enhanced emission and solid-state emission from these derivatives provides insights into the design of advanced materials for optical and electronic applications (Srivastava, Singh, & Mishra, 2016).

properties

IUPAC Name

4-[3-(4-methylphenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(23,24)11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQOGIDBHXJKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one

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